
1-(2-Aminophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminophenyl)propan-1-ol is an organic compound with the molecular formula C9H13NO It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Aminophenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(2-nitrophenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding nitro compound. This process uses catalysts such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent, often ethanol or methanol, at elevated temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminophenyl)propan-1-ol undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with Pd/C.
Substitution: Halogenating agents, alkylating agents, and other electrophiles.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(2-Aminophenyl)propan-1-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Aminophenyl)propan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the phenyl ring can engage in π-π interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
- 1-(3-Aminophenyl)propan-1-ol
- 1-(4-Aminophenyl)propan-1-ol
- 2-Aminophenol
Comparison: 1-(2-Aminophenyl)propan-1-ol is unique due to the position of the amino group on the phenyl ring, which affects its chemical reactivity and biological activity. Compared to its isomers, such as 1-(3-Aminophenyl)propan-1-ol and 1-(4-Aminophenyl)propan-1-ol, the ortho position of the amino group in this compound allows for intramolecular hydrogen bonding, influencing its stability and reactivity .
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(2-aminophenyl)propan-1-ol |
InChI |
InChI=1S/C9H13NO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,2,10H2,1H3 |
InChI Key |
IFIDGPUHWCUADA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


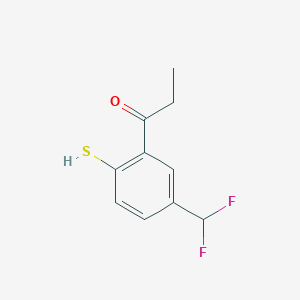


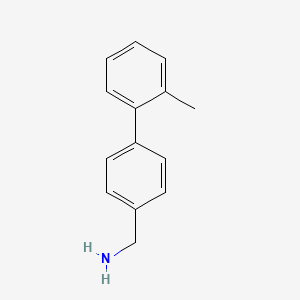

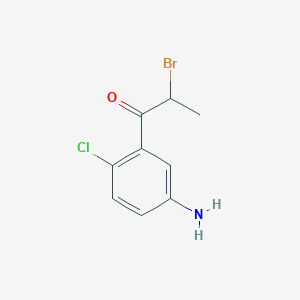
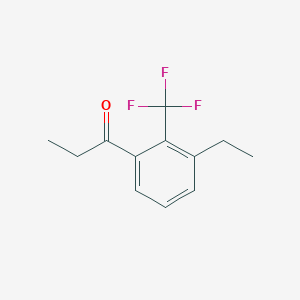

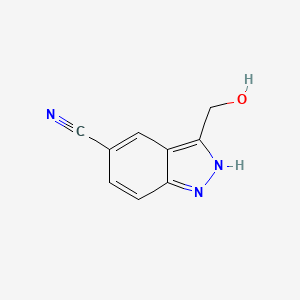
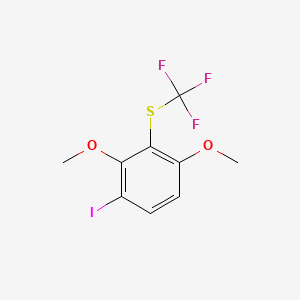
![Methyl 4-formylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B14043928.png)
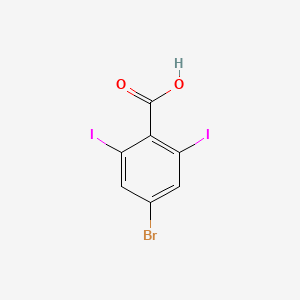

![4,9,23,28-tetratert-butyl-13,19-diaza-1-boranonacyclo[16.12.1.12,6.119,26.07,12.014,31.020,25.013,33.030,32]tritriaconta-2,4,6(33),7(12),8,10,14(31),15,17,20(25),21,23,26(32),27,29-pentadecaene](/img/structure/B14043940.png)
